molecular formula C5H10N4 B146740 N3,1-Dimethyl-1H-pyrazole-3,4-diamine CAS No. 131311-56-3

N3,1-Dimethyl-1H-pyrazole-3,4-diamine

Cat. No. B146740
M. Wt: 126.16 g/mol
InChI Key: CKTAQORZJFLYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3,1-Dimethyl-1H-pyrazole-3,4-diamine, also known as DMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPA is a pyrazole derivative that has been synthesized using several methods.

Mechanism Of Action

The mechanism of action of N3,1-Dimethyl-1H-pyrazole-3,4-diamine is not fully understood. However, it has been proposed that N3,1-Dimethyl-1H-pyrazole-3,4-diamine inhibits the activity of enzymes by binding to their active sites. N3,1-Dimethyl-1H-pyrazole-3,4-diamine has also been shown to interact with DNA, leading to the inhibition of DNA synthesis.

Biochemical And Physiological Effects

N3,1-Dimethyl-1H-pyrazole-3,4-diamine has been shown to have several biochemical and physiological effects. In vitro studies have shown that N3,1-Dimethyl-1H-pyrazole-3,4-diamine inhibits the activity of several enzymes, including protein kinase and phosphodiesterase. N3,1-Dimethyl-1H-pyrazole-3,4-diamine has also been reported to have anticancer, anti-inflammatory, and antiviral activities. In vivo studies have shown that N3,1-Dimethyl-1H-pyrazole-3,4-diamine has low toxicity and is well-tolerated by animals.

Advantages And Limitations For Lab Experiments

N3,1-Dimethyl-1H-pyrazole-3,4-diamine has several advantages for lab experiments, including its low toxicity and high stability. However, N3,1-Dimethyl-1H-pyrazole-3,4-diamine has limitations, including its low solubility in water and its tendency to form aggregates in solution.

Future Directions

There are several future directions for research on N3,1-Dimethyl-1H-pyrazole-3,4-diamine. One direction is to study the mechanism of action of N3,1-Dimethyl-1H-pyrazole-3,4-diamine in more detail. Another direction is to explore the potential applications of N3,1-Dimethyl-1H-pyrazole-3,4-diamine in drug discovery, materials science, and catalysis. Additionally, the synthesis of N3,1-Dimethyl-1H-pyrazole-3,4-diamine can be optimized to improve the yield and purity of the compound.

Synthesis Methods

N3,1-Dimethyl-1H-pyrazole-3,4-diamine can be synthesized using several methods, including the reaction of 3,4-diaminopyrazole with dimethyl sulfate or the reaction of 3,4-diaminopyrazole with methyl iodide. The yield of N3,1-Dimethyl-1H-pyrazole-3,4-diamine can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.

Scientific Research Applications

N3,1-Dimethyl-1H-pyrazole-3,4-diamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N3,1-Dimethyl-1H-pyrazole-3,4-diamine has been shown to inhibit the activity of several enzymes, including protein kinase and phosphodiesterase. N3,1-Dimethyl-1H-pyrazole-3,4-diamine has also been reported to have anticancer, anti-inflammatory, and antiviral activities. In materials science, N3,1-Dimethyl-1H-pyrazole-3,4-diamine has been used as a building block for the synthesis of metal-organic frameworks and coordination polymers. In catalysis, N3,1-Dimethyl-1H-pyrazole-3,4-diamine has been used as a ligand for the synthesis of chiral catalysts.

properties

CAS RN

131311-56-3

Product Name

N3,1-Dimethyl-1H-pyrazole-3,4-diamine

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

3-N,1-dimethylpyrazole-3,4-diamine

InChI

InChI=1S/C5H10N4/c1-7-5-4(6)3-9(2)8-5/h3H,6H2,1-2H3,(H,7,8)

InChI Key

CKTAQORZJFLYHW-UHFFFAOYSA-N

SMILES

CNC1=NN(C=C1N)C

Canonical SMILES

CNC1=NN(C=C1N)C

Origin of Product

United States

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